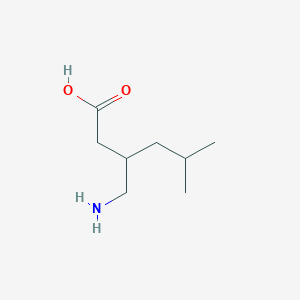

3-(Aminomethyl)-5-methylhexanoic acid

Description

Properties

IUPAC Name |

3-(aminomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXYPKUFHZROOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861392 | |

| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128013-69-4 | |

| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-(aminomethyl)-5-methylhexanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-3-(aminomethyl)-5-methylhexanoic Acid (Pregabalin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(aminomethyl)-5-methylhexanoic acid, known commercially as Pregabalin, is a crucial pharmaceutical agent for treating a variety of neurological disorders, including epilepsy, neuropathic pain, and generalized anxiety disorder.[1] Its therapeutic efficacy is specific to the (S)-enantiomer, making stereoselective synthesis a critical aspect of its production. This technical guide provides a comprehensive overview of the primary synthetic pathways developed for Pregabalin, with a focus on methodologies that offer high enantiomeric purity and industrial scalability. We present a comparative analysis of key synthetic strategies, including classical resolution, enzymatic desymmetrization and resolution, asymmetric hydrogenation, and the use of chiral auxiliaries. Detailed experimental protocols for pivotal reactions are provided, and quantitative data are summarized to facilitate comparison. Furthermore, this guide illustrates the mechanism of action of Pregabalin through a detailed signaling pathway diagram.

Introduction

Pregabalin is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2] Unlike GABA, its mechanism of action does not involve direct interaction with GABA receptors. Instead, it binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[3] This interaction leads to a reduction in the influx of calcium into presynaptic neurons, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P.[4][5] This modulation of neuronal hyperexcitability is believed to be the basis for its anticonvulsant, analgesic, and anxiolytic effects.[3][6]

The synthesis of enantiomerically pure Pregabalin has been a significant area of research, leading to the development of several innovative and efficient manufacturing processes. Early methods relied on the resolution of racemic mixtures, which are often inefficient due to the loss of 50% of the material as the undesired enantiomer.[7] Subsequent advancements have focused on asymmetric synthesis to produce the (S)-enantiomer directly, thereby improving yield and reducing waste. These modern approaches include enzymatic methods, asymmetric hydrogenation, and the use of chiral auxiliaries, each with distinct advantages and challenges.[1]

This guide will delve into the technical details of these synthetic routes, providing the necessary information for researchers and drug development professionals to understand and potentially implement these methodologies.

Comparative Analysis of Synthetic Pathways

The choice of a synthetic route for Pregabalin on an industrial scale depends on factors such as cost-effectiveness, enantiomeric purity, overall yield, and environmental impact. The following tables summarize quantitative data for some of the most prominent synthetic strategies.

Table 1: Comparison of Different Synthesis Strategies for Pregabalin

| Synthetic Strategy | Key Reagents/Catalysts | Overall Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages | Reference |

| Classical Resolution | (S)-(+)-Mandelic acid | 15.5% - 29% | >99.5% | Simple, well-established | Low theoretical yield (max 50%), requires resolving agent | [8][9] |

| Enzymatic Resolution | Lipase (e.g., Lipolase®, CAL-B) | 40-45% (with recycle) | >99% | "Green" process, high selectivity | May require optimization of enzyme activity and stability | |

| Asymmetric Hydrogenation | Rhodium-Me-DuPHOS catalyst | High | Very high | High efficiency and selectivity | Requires expensive metal catalyst and specialized equipment | [9][10] |

| Chiral Auxiliary | (4R, 5S)-4-methyl-5-phenyl-2-oxazolidinone | ~25% | High | Good stereocontrol | Stoichiometric use of expensive auxiliary, multi-step | [2] |

| Organocatalysis | Quinidine-derived thiourea | 59% | up to 75% (can be enriched) | Metal-free, recyclable catalyst | Lower initial ee compared to other methods | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of Pregabalin.

Synthesis of Racemic 3-(aminomethyl)-5-methylhexanoic acid and Resolution with (S)-Mandelic Acid

This pathway involves the initial synthesis of the racemic product, followed by resolution to isolate the desired (S)-enantiomer.

Step 1: Synthesis of (±)-3-(aminomethyl)-5-methylhexanoic acid

A common route to the racemic compound involves the Knoevenagel condensation of isovaleraldehyde with diethyl malonate, followed by a Michael addition of cyanide, hydrolysis, and decarboxylation. The resulting cyanocarboxylic acid is then reduced.[8]

Step 2: Diastereomeric Salt Resolution

-

(±)-3-(aminomethyl)-5-methylhexanoic acid is dissolved in a mixture of water and an alcohol (e.g., isopropanol).[12]

-

An equimolar amount of (S)-(+)-mandelic acid is added to the solution.

-

The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature.

-

The precipitated diastereomeric salt of (S)-3-(aminomethyl)-5-methylhexanoic acid and (S)-mandelic acid is collected by filtration.

-

The salt is recrystallized from a suitable solvent system to achieve high diastereomeric purity.

-

The resolved salt is then treated with a base to neutralize the mandelic acid, and the (S)-Pregabalin is isolated. The undesired (R)-enantiomer remains in the initial mother liquor.

Chemoenzymatic Synthesis via Enzymatic Resolution

This "green" approach utilizes a lipase to selectively hydrolyze a diester intermediate.

Step 1: Synthesis of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (1)

This intermediate is prepared via Knoevenagel condensation of isovaleraldehyde and diethyl malonate, followed by cyanation.

Step 2: Enzymatic Resolution

-

The racemic diester (1) is suspended in an aqueous phosphate buffer (pH ~7.2).

-

A commercially available lipase, such as Lipolase® , is added to the mixture.

-

The reaction is stirred at a controlled temperature (e.g., 30°C). The pH is maintained at 7.2 by the controlled addition of NaOH solution.

-

The enzyme selectively hydrolyzes the (S)-enantiomer of the diester to the corresponding monoacid, 2-carboxyethyl-3-cyano-5-methylhexanoic acid (2) .

-

The reaction is monitored until approximately 50% conversion is reached.

-

After the reaction, the unreacted (R)-ester is extracted with an organic solvent. The aqueous layer containing the sodium salt of the (S)-monoacid is then acidified and extracted to isolate the (S)-monoacid.

Step 3: Decarboxylation and Reduction

-

The isolated (S)-monoacid (2) is heated to promote decarboxylation, yielding (S)-3-cyano-5-methylhexanoic acid ethyl ester (3) .

-

The nitrile group of (3) is then reduced to the primary amine using a suitable reducing agent, such as Raney Nickel or through catalytic hydrogenation (e.g., 10% Pd/C under a hydrogen atmosphere), to yield (S)-Pregabalin.[1][8]

Asymmetric Hydrogenation

This highly efficient method uses a chiral catalyst to directly form the desired stereocenter.

Step 1: Synthesis of 3-cyano-5-methylhex-3-enoic acid salt (2)

This substrate is synthesized from appropriate starting materials.[9]

Step 2: Asymmetric Hydrogenation

-

The substrate, 3-cyano-5-methylhex-3-enoic acid salt (2) , is dissolved in a suitable solvent such as methanol.

-

A rhodium catalyst with a chiral phosphine ligand, such as [(S,S)-Me-DuPHOS]Rh(COD)+BF4− , is added.

-

The mixture is subjected to hydrogenation under a pressurized hydrogen atmosphere.

-

The reaction proceeds with high enantioselectivity to yield (S)-3-cyano-5-methylhexanoate (3) in very high enantiomeric excess.[9]

Step 3: Reduction of the Nitrile

-

The resulting (S)-3-cyano-5-methylhexanoate (3) is then subjected to reduction of the nitrile group, typically using a heterogeneous nickel catalyst, to afford (S)-Pregabalin.[9]

Synthesis via Hofmann Rearrangement of a Chiral Amide

This route involves the resolution of an amide intermediate followed by a Hofmann rearrangement.

Step 1: Synthesis of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid (CMH)

3-isobutylglutaric anhydride is reacted with ammonia to produce the racemic CMH.[13][14]

Step 2: Resolution of CMH

-

Racemic CMH is reacted with a chiral amine, such as (R)-(+)-α-phenylethylamine , in a suitable solvent (e.g., a mixture of chloroform and isopropanol).[15]

-

The mixture is heated and then cooled to allow for the selective crystallization of the diastereomeric salt of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and (R)-(+)-α-phenylethylamine.

-

The salt is isolated by filtration.

-

The resolved (R)-CMH is liberated from the salt by treatment with an acid.

Step 3: Hofmann Rearrangement

-

(R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is dissolved in a solution of sodium hydroxide in water and cooled.

-

A solution of bromine in aqueous sodium hydroxide is added while maintaining a low temperature.

-

The reaction mixture is then heated (e.g., to 80°C). This effects the Hofmann rearrangement, converting the amide to a primary amine with the loss of one carbon atom, to yield (S)-Pregabalin.[13]

Visualization of Pathways and Mechanisms

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of (S)-Pregabalin, highlighting the key stages where different strategies are employed.

Caption: A simplified workflow for Pregabalin synthesis.

Mechanism of Action of Pregabalin

Pregabalin exerts its therapeutic effects by binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels. This binding reduces calcium influx, thereby decreasing the release of excitatory neurotransmitters.

Caption: Pregabalin's mechanism of action at the synapse.

Conclusion

The synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid has evolved significantly, moving from classical resolution methods to highly efficient and stereoselective processes. Chemoenzymatic routes and asymmetric hydrogenation represent the state-of-the-art in industrial production, offering high yields and enantiomeric purities while minimizing environmental impact. The choice of a particular synthetic pathway will depend on a balance of factors including cost, available infrastructure, and desired scale of production. The continued development of novel catalysts and biocatalysts is expected to further refine the synthesis of this important pharmaceutical, making it more accessible and sustainable. This guide has provided a detailed overview of the core synthetic strategies, offering valuable insights for professionals in the field of drug development and manufacturing.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]

- 10. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] A Simple Organocatalytic Enantioselective Synthesis of Pregabalin | Semantic Scholar [semanticscholar.org]

- 12. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 13. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 14. Novel asymmetric synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 15. WO2008137512A2 - Process for preparing pregabalin via hofmann reaction and crystalline form thereof - Google Patents [patents.google.com]

A Technical Guide to the Mechanism of Action of 3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin) in Neuropathic Pain

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, is a first-line therapeutic agent for various neuropathic pain conditions.[1][2] Despite its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action is distinct and does not involve direct interaction with GABA receptors.[3][4] This technical guide provides an in-depth exploration of the core molecular and systemic mechanisms by which pregabalin exerts its analgesic effects. The primary mechanism involves high-affinity binding to the α2-δ subunit of presynaptic, voltage-gated calcium channels (VGCCs) in the central nervous system.[5][6][7] This interaction modulates calcium influx, leading to a reduction in the release of key excitatory neurotransmitters and neuropeptides, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1][8][9] Furthermore, pregabalin engages supraspinal pathways, activating descending noradrenergic inhibitory circuits that contribute to its overall anti-nociceptive profile. This document synthesizes current knowledge, presents quantitative data, details key experimental methodologies, and provides visual diagrams of the critical pathways involved.

Core Mechanism of Action: Targeting the α2-δ Subunit

The cornerstone of pregabalin's therapeutic effect in neuropathic pain is its selective and high-affinity binding to the α2-δ auxiliary subunit of voltage-gated calcium channels.[6][7]

The Molecular Target: α2-δ Subunit

Neuropathic pain states are often associated with an upregulation of α2-δ subunits in dorsal root ganglion and dorsal horn neurons.[1] This upregulation contributes to neuronal hyperexcitability and enhanced neurotransmitter release. Pregabalin binds to both α2-δ-1 and α2-δ-2 subunit types.[3][10] This binding is crucial for its analgesic activity, a fact confirmed in mutant mouse models where a single amino acid substitution in the α2-δ-1 protein significantly reduces pregabalin binding and abolishes its analgesic efficacy.[6][7] While pregabalin modulates the function of VGCCs, it is not a direct channel blocker; rather, it is thought to reduce the trafficking of the α2-δ subunit and the calcium channel complex to the presynaptic membrane, thereby decreasing the number of functional channels.[3]

Modulation of Neurotransmitter Release

By binding to the α2-δ subunit, pregabalin reduces the depolarization-dependent influx of calcium into presynaptic nerve terminals.[1][11] Since the release of neurotransmitters from synaptic vesicles is a calcium-dependent process, this action leads to a significant decrease in the synaptic release of several pro-nociceptive molecules implicated in the establishment and maintenance of central sensitization:

-

Glutamate: As the primary excitatory neurotransmitter in the central nervous system, excessive glutamate release in the spinal cord dorsal horn is a hallmark of neuropathic pain. Pregabalin has been shown to inhibit the release of glutamate in various brain regions and, critically, reduces the enhanced, noxious stimulus-induced glutamate release in the spinal cord of neuropathic rats.[12][13][14]

-

Substance P and CGRP: These neuropeptides are released from primary afferent fibers and contribute to neurogenic inflammation and pain signaling. Pregabalin administration has been shown to reduce the release of both substance P and calcitonin gene-related peptide (CGRP), particularly in models of chemotherapy-induced neuropathy.[1][3] It also inhibits substance P-induced NF-κB activation in neuronal and glial cells, suggesting a potential anti-inflammatory role.[15]

The reduction in these excitatory signals helps to dampen the hyperexcitability of dorsal horn neurons, thereby alleviating the symptoms of allodynia and hyperalgesia characteristic of neuropathic pain.[1][2]

Caption: Pregabalin binds to the α2-δ subunit of VGCCs, reducing Ca²⁺ influx and subsequent neurotransmitter release.

Systems-Level Mechanisms

Beyond the synapse, pregabalin's analgesic effects are bolstered by its influence on descending pain modulatory pathways.

Activation of Descending Noradrenergic Pathways

Several studies have demonstrated that pregabalin acts supraspinally to engage the descending noradrenergic pain inhibitory system.[1][16][17] Administration of pregabalin activates noradrenergic neurons in the locus coeruleus.[18] This leads to an increased release of noradrenaline (NA) in the spinal cord dorsal horn.[16][18] The released noradrenaline then acts on spinal α2-adrenoceptors, producing an inhibitory effect on nociceptive transmission.[1][16] The analgesic effects of systemically administered pregabalin can be attenuated by the depletion of spinal noradrenaline or by the blockade of these α2-adrenoceptors, confirming the importance of this descending pathway.[1][16]

Caption: Pregabalin activates the locus coeruleus, enhancing descending noradrenergic inhibition of pain signals.

Other Potential Mechanisms

While the α2-δ interaction is primary, other mechanisms may contribute to pregabalin's effects:

-

Potassium Channels: Some evidence suggests pregabalin may activate ATP-sensitive potassium (KATP) channels, which would hyperpolarize neurons and decrease their excitability.[1][8]

-

Excitatory Amino Acid Transporters (EAATs): Pregabalin may increase the activity of EAATs, which would enhance the clearance of glutamate from the synapse, further reducing excitatory signaling.[1][8]

Quantitative Pharmacodynamics

The interaction of pregabalin with its molecular target and its downstream effects have been quantified in various assays.

| Parameter | Target/Effect | Value | Species/System | Reference |

| Binding Affinity (IC₅₀) | [³H]gabapentin binding competition | 38 nM | Pig brain membranes | [19] |

| Binding Affinity (Kᵢ) | α₂δ-1 subunit | 32 nM | Recombinant human | [10] |

| Binding Affinity (Kᵢ) | α₂δ-2 subunit | 59 nM | Recombinant human | [10] |

| Functional Inhibition | N-type calcium channel currents | ~200 µM | Cultured rat DRG neurons | [20] |

| Clinical Dose Range | Neuropathic Pain | 150 - 600 mg/day | Human | [5][21] |

Key Experimental Protocols

The elucidation of pregabalin's mechanism of action relies on a suite of standardized preclinical assays.

Radioligand Binding Assay

This assay quantifies the affinity of pregabalin for the α2-δ subunit.

-

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of pregabalin for the α2-δ subunit.

-

Methodology:

-

Tissue Preparation: Brain or spinal cord tissue (e.g., from pig or rat) is homogenized and centrifuged to prepare a crude membrane fraction rich in the target protein.[19]

-

Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand that binds to the α2-δ subunit (e.g., [³H]gabapentin or [³H]pregabalin).

-

Competition: Increasing concentrations of unlabeled pregabalin are added to compete for binding with the radioligand.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating membrane-bound radioactivity from unbound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis: The data are fitted to a competition binding curve to calculate the IC₅₀ value (the concentration of pregabalin that inhibits 50% of the specific radioligand binding).

-

Caption: A typical workflow for a competitive radioligand binding assay to determine binding affinity.

In Vitro Electrophysiology (Patch-Clamp)

This technique directly measures the effect of pregabalin on ion channel function.

-

Objective: To measure the impact of pregabalin on voltage-gated calcium channel currents in isolated neurons.

-

Methodology:

-

Cell Preparation: Neurons, such as dorsal root ganglion (DRG) neurons, are cultured from animal models.[20]

-

Recording: A glass micropipette filled with a conductive solution is sealed onto the membrane of a single neuron (whole-cell patch-clamp configuration). This allows control of the membrane potential and measurement of the ionic currents flowing across the cell membrane.

-

Stimulation: The neuron is held at a specific membrane potential and then depolarized with a voltage step to activate VGCCs, eliciting an inward calcium current.

-

Drug Application: A baseline calcium current is recorded. Subsequently, a solution containing pregabalin (e.g., 200 µM) is perfused over the cell.[20]

-

Measurement: The calcium current is recorded again in the presence of the drug.

-

Analysis: The amplitude of the current before and after drug application is compared to quantify the percentage of inhibition.

-

In Vivo Microdialysis

This procedure allows for the measurement of neurotransmitter levels in the extracellular space of the brain or spinal cord of a living animal.

-

Objective: To determine if pregabalin reduces the in vivo release of glutamate in the spinal cord dorsal horn.

-

Methodology:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the spinal cord dorsal horn of an anesthetized rat.[13][22]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sampling: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF based on their concentration gradient. The outflowing aCSF (the dialysate) is collected in timed fractions.

-

Stimulation & Drug Administration: After collecting baseline samples, a noxious stimulus (e.g., formalin injection into the hind paw) is applied to evoke neurotransmitter release.[13][14] The animal is treated with pregabalin (systemically or intrathecally) before or after the stimulus.

-

Analysis: The concentration of glutamate in the dialysate fractions is quantified using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC).[23]

-

Behavioral Assay (Von Frey Test)

This is the gold-standard behavioral test for assessing mechanical allodynia (pain in response to a normally non-painful stimulus) in rodent models of neuropathic pain.

-

Objective: To measure the effect of pregabalin on the mechanical paw withdrawal threshold in a rodent model of neuropathic pain.

-

Methodology:

-

Model Induction: A neuropathic pain state is induced in rats or mice, for example, via chronic constriction injury (CCI) or partial sciatic nerve ligation (PSNL).[24][25]

-

Acclimatization: The animal is placed in a testing chamber with a wire mesh floor and allowed to acclimatize for a period (e.g., 20-60 minutes).[24][26]

-

Stimulation: A series of calibrated von Frey filaments, which apply a specific amount of force when bent, are applied perpendicularly to the plantar surface of the hind paw.[27][28]

-

Threshold Determination: The "up-down" method is commonly used. Testing begins with a mid-range filament. If the animal withdraws its paw, the next weaker filament is used. If there is no response, the next stronger filament is used. This continues for a set number of applications after the first response.[28]

-

Drug Testing: A baseline threshold is established. The animal is then administered pregabalin, and the withdrawal threshold is re-tested at various time points to assess the analgesic effect.

-

Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold, which is a measure of mechanical sensitivity. An increase in the threshold after drug administration indicates an anti-allodynic effect.

-

Conclusion

The mechanism of action of this compound in neuropathic pain is multifaceted but centered on a primary, high-affinity interaction with the α2-δ subunit of voltage-gated calcium channels. This specific binding event initiates a cascade that curtails the release of key excitatory neurotransmitters and neuropeptides in pain-processing pathways. This presynaptic inhibition is complemented by the engagement of supraspinal descending noradrenergic systems, which further dampens nociceptive signaling at the spinal level. The selectivity of pregabalin for the α2-δ subunit, with a lack of interaction at numerous other receptors, likely contributes to its therapeutic window.[10] A thorough understanding of these molecular and systemic actions is critical for the rational development of next-generation analgesics targeting the complex pathophysiology of neuropathic pain.

References

- 1. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms | Semantic Scholar [semanticscholar.org]

- 3. Pregabalin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pregabalin Patient Tips: 7 things you should know [drugs.com]

- 10. researchgate.net [researchgate.net]

- 11. Pregabalin | 148553-50-8 | Calcium Channel | MOLNOVA [molnova.com]

- 12. Dual effects of gabapentin and pregabalin on glutamate release at rat entorhinal synapses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pregabalin and gabapentin inhibit substance P-induced NF-kappaB activation in neuroblastoma and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pregabalin, S-(+)-3-isobutylgaba, activates the descending noradrenergic system to alleviate neuropathic pain in the mouse partial sciatic nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pregabalin modulation of spinal and brainstem visceral nociceptive processing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Strategies to Treat Chronic Pain and Strengthen Impaired Descending Noradrenergic Inhibitory System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]

- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 27. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]

- 28. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of 3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Despite its structural similarity to GABA, pregabalin exerts its therapeutic effects through a distinct mechanism of action, primarily involving high-affinity binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs). This interaction modulates calcium influx at nerve terminals, leading to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This technical guide provides an in-depth overview of the pharmacological profile of pregabalin, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action and Pharmacodynamics

Pregabalin's primary pharmacodynamic effect is mediated by its binding to the α2-δ subunit of VGCCs in the central nervous system. This binding reduces the density of these channels at the presynaptic terminal, leading to a decrease in calcium influx upon neuronal depolarization. The diminished intracellular calcium concentration, in turn, curtails the release of various excitatory neurotransmitters. This modulation of neurotransmitter release is believed to be the cornerstone of pregabalin's analgesic, anticonvulsant, and anxiolytic properties.

Signaling Pathway of Pregabalin

Caption: Mechanism of action of pregabalin at the presynaptic terminal.

Binding Affinity

The binding affinity of pregabalin to its target is a critical determinant of its potency. The following table summarizes the reported binding constants (Ki) for pregabalin to the α2-δ subunits.

| Target | Species | Preparation | Radioligand | Ki (nM) | Reference |

| α2-δ-1 subunit | Human | Recombinant | [³H]-Gabapentin | 32 | |

| α2-δ-1 subunit | Porcine | Recombinant | [³H]-Pregabalin | 6.0 ± 1.3 | |

| α2-δ-2 subunit | Human | Recombinant | [³H]-Pregabalin | 7.2 ± 1.1 |

In Vitro and In Vivo Potency

The functional consequence of pregabalin's binding is the inhibition of neurotransmitter release and subsequent reduction in neuronal hyperexcitability.

| Assay Type | Model System | Measurement | Value | Reference |

| K⁺-evoked Glutamate Release | Rat Neocortical Slices | IC₅₀ | 5.3 µM | |

| High-intensity Electroshock Se |

An In-depth Technical Guide to Structural Analogues of 3-(Aminomethyl)-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)-5-methylhexanoic acid, known as pregabalin, is a crucial therapeutic agent for a variety of neurological disorders, including neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its mechanism of action involves high-affinity binding to the α2-δ subunit of voltage-gated calcium channels.[1][3] This technical guide provides a comprehensive overview of the structural analogues of pregabalin, detailing their synthesis, structure-activity relationships, and pharmacological evaluation. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.

Core Compound: this compound (Pregabalin)

Pregabalin is a gamma-aminobutyric acid (GABA) analogue, specifically (S)-3-(aminomethyl)-5-methylhexanoic acid.[1][4] Despite its structural similarity to GABA, it does not bind to GABA receptors.[3][5] Instead, its therapeutic effects are mediated through its interaction with the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[1][5] This binding reduces the synaptic release of several excitatory neurotransmitters, such as glutamate, norepinephrine, and substance P, thereby decreasing neuronal excitability.[2][3]

Structural Analogues and Structure-Activity Relationships

The development of structural analogues of pregabalin has been focused on elucidating the structure-activity relationships (SAR) that govern its binding to the α2-δ subunit and its transport into the central nervous system via the system L neutral amino acid transporter.[6][7] Key modifications to the pregabalin scaffold have involved the addition of alkyl groups at various positions.

Alkyl-Substituted Analogues

A series of alkyl-substituted analogues of pregabalin have been synthesized and evaluated for their α2-δ binding affinity and their ability to inhibit the system L transporter.[6][7] The quantitative data for these analogues are summarized in the table below.

| Compound | Structure | α2-δ Binding IC50 (nM) | System L Transporter IC50 (μM) |

| Pregabalin | (S)-3-(aminomethyl)-5-methylhexanoic acid | 84 | 12 |

| (3S,4R)-4-Methylpregabalin | (3S,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid | 23 | 11 |

| (3S,4S)-4-Methylpregabalin | (3S,4S)-3-(aminomethyl)-4,5-dimethylhexanoic acid | 190 | >1000 |

| (R)-Pregabalin | (R)-3-(aminomethyl)-5-methylhexanoic acid | >10,000 | >1000 |

Data sourced from Belliotti et al., 2005.

The data indicate that stereochemistry plays a critical role in the activity of pregabalin analogues. The (S)-enantiomer of pregabalin is significantly more active than the (R)-enantiomer.[6][7] Furthermore, the addition of a methyl group at the 4-position of the pregabalin backbone can influence both α2-δ binding and system L transporter affinity. Notably, (3S,4R)-4-methylpregabalin exhibits a higher affinity for the α2-δ subunit compared to pregabalin while maintaining a similar affinity for the system L transporter, suggesting a potentially improved pharmacological profile.[6][7][8]

Fluorinated Analogues

Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. Several fluorinated analogues of GABA and pregabalin have been synthesized and evaluated.[4][9] For instance, β-polyfluoroalkyl-GABAs have been investigated as bioisosteres of pregabalin.[9] These studies have shown that while these compounds are structural analogues, they may not always be functional analogues, as some did not inhibit synaptosomal [3H]GABA uptake.[9]

Experimental Protocols

Synthesis of Pregabalin Analogues

A general synthetic scheme for the preparation of alkyl-substituted pregabalin analogues involves a nitromethane conjugate addition approach.[6][7]

Scheme 1: General Synthesis of Alkyl-Substituted Pregabalin Analogues

Caption: General synthetic route for pregabalin analogues.

Detailed Protocol for the Synthesis of (3S,4R)-4-Methylpregabalin:

A detailed synthetic route for (3S,4R)-4-methylpregabalin has been described in the literature.[6][7] The key steps involve the stereoselective synthesis of a chiral precursor followed by a series of functional group transformations to yield the final product.

[3H]Gabapentin Binding Assay

This assay is used to determine the binding affinity of pregabalin analogues to the α2-δ subunit.[10]

Materials and Reagents:

-

[³H]Gabapentin

-

Unlabeled Gabapentin

-

Membrane preparation containing α2-δ subunits (e.g., from porcine brain cortex)

-

Assay buffer (e.g., 10 mM HEPES, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Homogenize porcine brain cortex in a suitable buffer and isolate the membrane fraction through centrifugation.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]Gabapentin, and varying concentrations of the test compound (pregabalin analogue). For non-specific binding control wells, add a high concentration of unlabeled gabapentin.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a dose-response curve.

Caption: Workflow for the [3H]Gabapentin binding assay.

In Vivo Models of Neuropathic Pain

The efficacy of pregabalin analogues in alleviating neuropathic pain is often assessed using animal models such as the chronic constriction injury (CCI) model.[11]

Procedure (CCI Model):

-

Surgical Procedure: In anesthetized rodents, the sciatic nerve is exposed, and loose ligatures are placed around it to induce a chronic constriction.

-

Behavioral Testing: At a set time point post-surgery (e.g., 14 days), when neuropathic pain behaviors are established, animals are treated with the test compound or vehicle.

-

Assessment of Allodynia and Hyperalgesia: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. Thermal hyperalgesia (increased sensitivity to heat) is assessed using a plantar test device.

-

Data Analysis: The paw withdrawal threshold (for mechanical allodynia) or latency (for thermal hyperalgesia) is recorded and compared between the treatment and vehicle groups.

Signaling Pathway

The primary mechanism of action of pregabalin and its analogues involves the modulation of voltage-gated calcium channels.

Caption: Signaling pathway of pregabalin and its analogues.

Conclusion

The study of structural analogues of this compound has provided valuable insights into the SAR for binding to the α2-δ subunit and interaction with the system L transporter. These findings are crucial for the rational design of novel gabapentinoids with improved pharmacological properties, such as enhanced potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers in the field of neuroscience and drug development.

References

- 1. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]

- 3. Pregabalin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. US20080306292A1 - Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methylpregabalin - Wikipedia [en.wikipedia.org]

- 9. Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)H]GABA uptake by rat brain nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of Pregabalin's Interaction with Voltage-Gated Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregabalin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed therapeutic for epilepsy, neuropathic pain, and generalized anxiety disorder.[1][2] Its primary mechanism of action is not mediated by GABA receptors but through its high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][3] This interaction allosterically modulates calcium channel activity, leading to a reduction in the release of excitatory neurotransmitters. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the interaction between pregabalin and VGCCs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Pregabalin's Molecular Target: The α2δ Subunit

In vitro studies have conclusively identified the α2δ protein, an auxiliary subunit of VGCCs, as the specific binding site for pregabalin.[1][2] Pregabalin exhibits high affinity for both the α2δ-1 and α2δ-2 isoforms of this subunit.[3][4] This binding is crucial for its therapeutic effects, as demonstrated in studies using mutant mice with a single-point mutation in the α2δ-1 subunit, which leads to a significant reduction in pregabalin binding and a loss of its analgesic efficacy.[5][6][7]

Binding Affinity of Pregabalin

Radioligand binding assays are a cornerstone of in vitro pharmacology, used to determine the affinity of a ligand for its receptor. In the context of pregabalin, these assays typically involve the use of radiolabeled pregabalin ([³H]-pregabalin) and membranes prepared from tissues or cells expressing the α2δ subunit. The binding affinity is quantified by the dissociation constant (Ki), with a lower Ki value indicating a higher affinity.

| Preparation | Ligand | Ki (nM) | Reference |

| Human recombinant α2δ-1 | [³H]-pregabalin | 32 | [3] |

| Porcine brain membranes | [³H]-gabapentin | 23 | [8] |

| Rat brain membranes | [³H]-gabapentin | 83 | [8] |

Note: While some studies use [³H]-gabapentin to characterize the binding site, pregabalin generally shows a higher affinity than gabapentin for the α2δ subunit. One study found pregabalin to have a 6-fold higher affinity than gabapentin.[3]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of pregabalin to the α2δ subunit.

Objective: To quantify the binding affinity (Ki) of pregabalin for the α2δ subunit of voltage-gated calcium channels.

Materials:

-

[³H]-pregabalin or [³H]-gabapentin

-

Cell membranes from tissues (e.g., porcine brain, rat cortex) or cell lines expressing recombinant α2δ-1 or α2δ-2 subunits.

-

Unlabeled pregabalin (for competition assays)

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-pregabalin), and varying concentrations of unlabeled pregabalin (for competition binding).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

-

Termination of Reaction: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the unlabeled pregabalin concentration. The data are then fitted to a one-site or two-site binding model to calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through voltage-gated calcium channels in the cell membrane and to assess the effect of pregabalin on this current.

Objective: To determine the functional effect of pregabalin on voltage-gated calcium channel currents.

Materials:

-

Cells expressing the target VGCCs (e.g., dorsal root ganglion neurons, or a cell line like tsA-201 transfected with the channel subunits).

-

Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system).

-

Glass micropipettes.

-

Extracellular and intracellular recording solutions.

-

Pregabalin solution.

Procedure:

-

Cell Preparation: Culture the cells on coverslips suitable for microscopy.

-

Pipette Fabrication: Pull glass micropipettes to a fine tip (resistance of a few megaohms).

-

Pipette Filling: Fill the micropipette with the intracellular solution.

-

Seal Formation: Under the microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential where the calcium channels are closed.

-

Elicit Currents: Apply a series of depolarizing voltage steps to activate the voltage-gated calcium channels and record the resulting inward calcium currents.

-

Drug Application: Perfuse the cell with the extracellular solution containing pregabalin at a known concentration.

-

Record Post-Drug Currents: Repeat the voltage-step protocol to record the calcium currents in the presence of pregabalin.

-

Data Analysis: Compare the amplitude and kinetics of the calcium currents before and after the application of pregabalin to determine its effect.

Mechanism of Action: Modulation of Calcium Channel Trafficking

While pregabalin binds to the α2δ subunit, it does not directly block the ion-conducting pore of the calcium channel.[3] Instead, in vitro studies have revealed a more subtle mechanism of action. Pregabalin appears to reduce the trafficking of the α2δ-1 subunit, and consequently the entire calcium channel complex, from intracellular stores to the presynaptic membrane.[3][9] This leads to a decrease in the number of functional calcium channels at the synapse, thereby reducing calcium influx upon neuronal depolarization and subsequently decreasing the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[2][10]

Conclusion

In vitro studies have been instrumental in defining the molecular mechanism of pregabalin. Through techniques like radioligand binding assays and patch-clamp electrophysiology, researchers have established that pregabalin's therapeutic effects are mediated by its specific, high-affinity binding to the α2δ subunit of voltage-gated calcium channels. This interaction leads to a reduction in calcium channel trafficking and a subsequent decrease in neurotransmitter release, providing a clear rationale for its clinical efficacy in a range of neurological and psychiatric disorders. This guide provides a foundational understanding of the key in vitro methodologies and findings that underpin our knowledge of pregabalin's pharmacology.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pregabalin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 9. The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Preclinical Profile of 3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin) in Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-5-methylhexanoic acid, commercially known as pregabalin, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite its structural similarity to GABA, pregabalin does not directly interact with GABA receptors or influence GABA metabolism.[1] Instead, its therapeutic effects, including its anticonvulsant properties, are mediated by a distinct mechanism of action.[1][3] Approved for the adjunctive therapy of partial-onset seizures, pregabalin has demonstrated significant efficacy in various preclinical models of epilepsy, which has been foundational to its clinical development.[3][4][5] This document provides a comprehensive overview of the preclinical data for pregabalin in the context of epilepsy, focusing on its mechanism of action, efficacy in animal models, pharmacokinetic profile, and safety pharmacology.

Mechanism of Action

The primary mechanism of action for pregabalin's anticonvulsant effect is its high-affinity binding to the alpha-2-delta (α2-δ) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][6][7] This binding is crucial for its pharmacological activity.[3][7] The α2-δ subunit is upregulated in conditions of neuronal hyperexcitability, such as epilepsy. By binding to this subunit, pregabalin modulates calcium influx at presynaptic nerve terminals. This modulation leads to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, serotonin, dopamine, and substance P.[1][3] The decreased release of these neurotransmitters is thought to dampen the abnormal neuronal excitability that underlies seizure activity.[3]

Caption: Pregabalin's Mechanism of Action.

Preclinical Efficacy in Rodent Models

Pregabalin has demonstrated a broad spectrum of anticonvulsant activity in various well-established rodent models of epilepsy. Its efficacy is particularly noted in models of partial and generalized tonic-clonic seizures.

| Animal Model | Species | Seizure Type Inhibited | ED₅₀ / Effective Dose | Route of Administration |

| Maximal Electroshock (MES) | Rat | Tonic Extensor | 1.8 mg/kg[4][6] | PO |

| Maximal Electroshock (MES) | Mouse | Tonic Extensor | - | - |

| Audiogenic Seizures (DBA/2 mouse) | Mouse | Tonic Extensor | 2.7 mg/kg[4][6] | PO |

| Pentylenetetrazole (PTZ) | Mouse | Clonic Seizures | 31 mg/kg[4][6] | PO |

| Kindled Rat Model | Rat | Stage 4-5 Behavioral Seizures | 10 mg/kg (lowest effective dose)[4][6] | IP |

Notably, pregabalin was found to be inactive against spontaneous absence-like seizures in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, suggesting a more specific efficacy profile for certain seizure types.[4][6] The kindled rat model is considered predictive of clinical efficacy against partial-onset seizures, a key indication for pregabalin.[8]

Experimental Protocols

The preclinical evaluation of pregabalin involved several standardized experimental models to characterize its anticonvulsant profile.

Maximal Electroshock (MES) Seizure Test: This model is used to identify agents effective against generalized tonic-clonic seizures.

-

Animals: Male Sprague-Dawley rats or mice.

-

Drug Administration: Pregabalin or vehicle is administered orally (PO) at various doses.

-

Seizure Induction: A high-intensity electrical stimulus (e.g., 50/60 Hz, 150 mA for 0.2 seconds) is delivered via corneal or auricular electrodes at the time of predicted peak drug effect.

-

Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of animals from the tonic extensor seizure, is calculated using probit analysis.

Pentylenetetrazole (PTZ) Seizure Test: This model is used to screen for drugs effective against myoclonic and absence seizures.

-

Animals: Male mice.

-

Drug Administration: Pregabalin or vehicle is administered orally (PO).

-

Seizure Induction: A subcutaneous (SC) or intraperitoneal (IP) injection of the chemoconvulsant pentylenetetrazole (typically 85 mg/kg, SC) is administered.

-

Endpoint: Animals are observed for the presence or absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period.

-

Data Analysis: The ED₅₀ is calculated as the dose protecting 50% of animals from clonic seizures.

Caption: Experimental Workflow for the MES Test.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in various animal species have shown that pregabalin is rapidly absorbed with good oral bioavailability and exhibits linear pharmacokinetics.[9][10] It does not bind to plasma proteins and undergoes negligible metabolism, with the majority of the drug excreted unchanged in the urine.[2][7][10] Preclinical studies confirmed that pregabalin crosses the blood-brain barrier in mice, rats, and monkeys.[2][9]

| Parameter | Mouse | Rat | Monkey | Cat (4 mg/kg) | Dog (4 mg/kg) |

| Tmax (hours) | - | - | - | 2.9 ± 1.2[11] | 1.5[10] |

| Cmax (µg/mL) | - | - | - | 8.3 ± 1.6[11] | 7.15[10] |

| t½ (hours) | 3.4 (IV)[7] | 3.9 (IV)[7] | 5.8 (IV)[7] | 10.4 ± 2.6[11] | 6.9[10] |

| Oral Bioavailability (%) | 94%[7] | 83%[7] | 93% (at 10 mg/kg)[7] | 94% (at 5 mg/kg)[9] | - |

Safety and Tolerability

Preclinical safety pharmacology studies revealed that pregabalin is generally well-tolerated at therapeutic doses. The most common dose-related adverse effects observed in animal models are consistent with those seen in clinical practice and are related to the central nervous system.

| Adverse Effect | Species | Observation |

| Ataxia & Sedation | Rats, Mice, Cats | Observed at dosages 10-30 fold higher than anticonvulsant doses.[4][6] In cats, moderate sedation was seen at 4 mg/kg.[11] |

| Decreased Spontaneous Locomotor Activity | Rats, Mice | Occurred at doses significantly higher than those required for efficacy.[4][6] |

| Reproductive & Developmental Toxicity | - | Preclinical animal studies have reported an increased incidence of structural abnormalities in fetuses and developmental toxicity at high doses.[12][13] |

Genotoxicity studies, including in vitro and in vivo tests, have shown that pregabalin is not mutagenic.[7]

Conclusion

The preclinical data for this compound (pregabalin) robustly support its use as an antiepileptic agent. Its novel mechanism of action, involving the modulation of voltage-gated calcium channels via the α2-δ subunit, effectively reduces neuronal hyperexcitability.[3] Efficacy has been consistently demonstrated in predictive animal models of partial and generalized tonic-clonic seizures.[4][5] Furthermore, pregabalin possesses a favorable pharmacokinetic profile characterized by rapid absorption, high bioavailability, and minimal metabolism.[2][7][9] The preclinical safety profile is well-defined, with CNS-related effects being the primary dose-limiting toxicities.[4][6] These comprehensive preclinical findings provided a strong rationale for the successful clinical development and approval of pregabalin for the treatment of epilepsy.

References

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Action of Currently Available Antiseizure DrugsH. Steve White, Misty D. Smith, and Karen S. Wilcox | Obgyn Key [obgynkey.com]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pregabalin for the management of partial epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of single and repeated oral doses of pregabalin oral solution formulation in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mmsl.cz [mmsl.cz]

- 11. Frontiers | Pharmacokinetics of Single-Dose Oral Pregabalin Administration in Normal Cats [frontiersin.org]

- 12. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Binding Affinity of 3-(Aminomethyl)-5-methylhexanoic Acid to the α2-δ Subunit of Voltage-Gated Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, is a gamma-aminobutyric acid (GABA) analogue that has demonstrated significant efficacy as an anticonvulsant, analgesic for neuropathic pain, and anxiolytic.[1][2][3] Its primary mechanism of action involves a high-affinity interaction with the α2-δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][5][6] This technical guide provides a comprehensive overview of the binding affinity of pregabalin for the α2-δ subunit, details the experimental protocols for its determination, and illustrates the associated signaling pathways.

Core Mechanism of Action

Pregabalin selectively binds to the α2-δ type 1 and type 2 subunits of presynaptic VGCCs in the central nervous system.[5][7] This binding event is crucial for its therapeutic effects. The interaction with the α2-δ subunit modulates the function of the calcium channel, leading to a reduction in the influx of calcium into the presynaptic neuron upon depolarization. This, in turn, diminishes the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. By dampening excessive neuronal excitability, pregabalin exerts its therapeutic effects.[5] Notably, a single amino acid substitution (R217A) in the α2-δ-1 protein has been shown to significantly reduce the binding affinity of pregabalin, confirming the specificity and importance of this interaction for its analgesic actions.[8][9]

Quantitative Binding Affinity Data

The binding affinity of this compound for the α2-δ subunit is typically quantified using radioligand binding assays. The dissociation constant (Kd) and the inhibition constant (Ki) are key parameters that describe the affinity of a ligand for its receptor. A lower value for these constants indicates a higher binding affinity.

| Ligand | Subunit | Binding Parameter | Value (nM) | Source Organism/System |

| [³H]-Pregabalin | Porcine α2-δ-1 (recombinant) | Kd | 6.0 ± 1.3 | Recombinant |

| [³H]-Pregabalin | Human α2-δ-2 (recombinant) | Kd | 7.2 ± 1.1 | Recombinant |

| Pregabalin | α2-δ-1 | Ki | 180 | Not Specified |

Data compiled from publicly available research.[10]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound to the α2-δ subunit is predominantly performed using a radioligand binding assay. The following protocol is a representative methodology based on established practices.[11]

1. Membrane Preparation:

-

Source: Tissues known to express the α2-δ subunit (e.g., porcine brain, rat spinal cord) or cell lines recombinantly expressing the human α2-δ-1 or α2-δ-2 subunit are used.

-

Homogenization: The tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate is subjected to a low-speed centrifugation to remove cellular debris. The resulting supernatant is then ultracentrifuged to pellet the membranes containing the target receptor.

-

Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous interfering substances. The final pellet is resuspended in an appropriate assay buffer.

2. Binding Assay:

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a radiolabeled ligand (e.g., [³H]-pregabalin or [³H]-gabapentin), and either a buffer (for total binding) or a high concentration of an unlabeled competing ligand (for non-specific binding). For competition assays, varying concentrations of the test compound (unlabeled pregabalin) are added.

-

Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

-

Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Saturation Assays: In saturation experiments, the concentration of the radioligand is varied, and the resulting data are analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Competition Assays: In competition assays, the concentration of the unlabeled test compound is varied, and the data are used to calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. jneurosci.org [jneurosci.org]

- 3. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]

- 4. Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

Initial Safety and Toxicology Profile of Pregabalin in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial non-clinical safety and toxicology studies of pregabalin conducted in various animal models. The information is intended to offer a detailed understanding of the preclinical safety profile of this compound for professionals in the field of drug development and research.

Executive Summary

Pregabalin, an analogue of the neurotransmitter gamma-aminobutyric acid (GABA), has undergone a battery of non-clinical safety and toxicology evaluations to characterize its potential adverse effects. These studies, conducted in rodent and non-rodent species, have assessed the acute and chronic toxicity, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology of pregabalin. This document summarizes the key findings from these preclinical assessments, presenting quantitative data in structured tables, detailing the experimental methodologies, and providing visual representations of key concepts and workflows.

Quantitative Toxicology Data

The following tables summarize the key quantitative data from single-dose, repeated-dose, and reproductive and developmental toxicity studies of pregabalin in various animal models.

Table 1: Single-Dose Toxicity

| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |

| Rat | Oral | > 5000 | Ataxia, hypoactivity, convulsions at high doses |

| Mouse | Oral | > 5000 | Ataxia, hypoactivity, convulsions at high doses |

| Mouse | Intraperitoneal | > 5000 | No deaths or signs of toxicity reported at doses up to 5 g/kg.[1] |

Table 2: Repeated-Dose Toxicity

| Species | Duration | Route | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| Rat | Up to 52 weeks | Oral | ≥ 50 | Skin lesions (erythema to necrosis), primarily on the tail.[2] | Not explicitly defined in public documents. |

| Monkey | Up to 1 year | Oral | ≥ 225 | Skin lesions (erythema to necrosis), primarily on the tail.[2] | Not explicitly defined in public documents. |

| Rat | 2 years | Oral | 50, 150, 450 (males); 100, 300, 900 (females) | Ocular lesions (retinal atrophy, corneal inflammation/mineralization) at exposures ≥2 times human exposure.[3] | Not established.[3] |

| Rat | 8 weeks | Oral | 600 | Ovarian, renal, pulmonary, and myocardial fibrosis.[4] | Not determined in this study. |

Table 3: Reproductive and Developmental Toxicity

| Species | Study Type | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |

| Rat | Fertility (Male) | 50 - 2500 | Decreased sperm count and motility, increased abnormal sperm, reduced fertility.[3] | 250 (for reproductive organ histopathology).[3] |

| Rat | Embryo-fetal Development | 500, 1250, 2500 | Maternal toxicity, reduced fetal body weight, skeletal variations. Not teratogenic.[5] | 500 |

| Rabbit | Embryo-fetal Development | 250, 500, 1250 | Maternal toxicity (ataxia, hypoactivity), increased resorptions, retarded ossification at 1250 mg/kg. Not teratogenic. | 500 |

| Mouse | Embryo-fetal Development | 500, 1250, 2500 | No maternal or developmental toxicity observed. | 2500 |

Table 4: Carcinogenicity

| Species | Strain | Duration | Dose Levels (mg/kg/day) | Key Findings |

| Mouse | B6C3F1 & CD-1 | 2 years | 200, 1000, 5000 | Increased incidence of hemangiosarcoma. |

| Rat | Wistar | 2 years | 50, 150, 450 (males); 100, 300, 900 (females) | No evidence of carcinogenicity. |

Experimental Protocols

This section outlines the methodologies for the key toxicology studies conducted on pregabalin.

Single-Dose Toxicity

-

Objective: To determine the acute toxicity and identify the median lethal dose (LD50) of pregabalin following a single administration.

-

Species: Rats and mice.

-

Methodology:

-

Animals were divided into groups and administered single oral doses of pregabalin.

-

Dose levels typically ranged up to 5000 mg/kg.[6]

-

A control group received the vehicle.

-

Animals were observed for clinical signs of toxicity and mortality for a period of up to 14 days.

-

Necropsies were performed on all animals that died during the study and on all surviving animals at the end of the observation period.

-

Repeated-Dose Toxicity

-

Objective: To evaluate the potential toxicity of pregabalin following repeated daily administration over a prolonged period.

-

Species: Rats and monkeys.

-

Methodology:

-

Pregabalin was administered orally to animals on a daily basis for durations ranging from 4 weeks to 1 year.

-

Multiple dose groups were used, along with a control group.

-

Clinical observations, body weight, and food consumption were monitored throughout the study.

-

Hematology, clinical chemistry, and urinalysis were performed at specified intervals.

-

At the end of the treatment period, a full necropsy was conducted, and organs were weighed and examined macroscopically and microscopically.

-

Genetic Toxicology

-

Objective: To assess the potential of pregabalin to induce gene mutations or chromosomal damage.

-

Methodology: A battery of in vitro and in vivo tests were conducted, including:

-

Ames test: To evaluate bacterial reverse gene mutation. Pregabalin was tested in S. typhimurium and E. coli strains with and without metabolic activation.[2]

-

In vitro mammalian cell gene mutation test: To assess for mutagenic potential in mammalian cells.

-

In vitro chromosome aberration test: To evaluate the potential to induce structural chromosomal damage in cultured mammalian cells.[2]

-

In vivo micronucleus test: To assess for chromosomal damage or damage to the mitotic apparatus in bone marrow cells of mice or rats following oral administration of pregabalin at doses up to 2000 mg/kg.[2]

-

Carcinogenicity

-

Objective: To evaluate the carcinogenic potential of pregabalin following long-term administration.

-

Species: Mice (B6C3F1 and CD-1 strains) and Wistar rats.

-

Methodology:

-

Pregabalin was administered in the diet to animals for a period of 2 years.

-

Multiple dose groups were included, along with a control group.

-

Animals were monitored for clinical signs and the development of palpable masses.

-

At the end of the study, a complete histopathological examination of all organs and tissues was performed to identify any neoplastic changes.

-

Reproductive and Developmental Toxicity

-

Objective: To assess the potential effects of pregabalin on fertility, and embryonic and fetal development.

-

Species: Rats, mice, and rabbits.

-

Methodology:

-

Fertility and Early Embryonic Development (Segment I): Male and female rats were administered pregabalin prior to and during mating to assess effects on reproductive performance.

-

Embryo-fetal Development (Segment II): Pregnant animals were administered pregabalin during the period of organogenesis. Fetuses were examined for external, visceral, and skeletal abnormalities.

-

Prenatal and Postnatal Development (Segment III): Pregnant rats were administered pregabalin from implantation through lactation to evaluate effects on the development and maturation of the offspring.

-

Safety Pharmacology

-

Objective: To investigate the potential undesirable pharmacodynamic effects of pregabalin on vital physiological functions.

-

Methodology: A core battery of studies was conducted to assess the effects on the central nervous, cardiovascular, and respiratory systems.

-

Central Nervous System: A modified Irwin test or a functional observational battery was conducted in rats to evaluate behavioral, autonomic, and neuromuscular effects.[7]

-

Cardiovascular System: The effects on blood pressure, heart rate, and electrocardiogram (ECG) were evaluated in conscious, telemetered dogs or monkeys.[8][9]

-

Respiratory System: Respiratory rate and function were assessed in conscious rats using whole-body plethysmography.[10]

-

Visualizations

The following diagrams illustrate key concepts and experimental workflows related to the preclinical safety assessment of pregabalin.

Caption: Mechanism of Action of Pregabalin.

Caption: Repeated-Dose Toxicity Study Workflow.

Caption: Safety Pharmacology Core Battery Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. researchgate.net [researchgate.net]

- 5. Developmental Toxicity Studies with Pregabalin in Rats: Significance of Alterations in Skull Bone Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Modified Irwin Test (rat) [pspp.ninds.nih.gov]

- 8. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]

- 9. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety Pharmacology Studies: Importance of WBP - Vivotecnia [vivotecnia.com]

Methodological & Application

Application Note: Quantification of Pregabalin in Human Plasma using HPLC with UV Detection

An HPLC method for the quantification of 3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) in plasma requires a robust and validated protocol, particularly because pregabalin lacks a native chromophore for UV detection. This necessitates a derivatization step to enable sensitive quantification. This document provides a detailed application note and protocol for this purpose, targeting researchers and professionals in drug development.

Introduction

This compound, commonly known as pregabalin, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA).[1][2] It is widely used for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1][3] Monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. A significant analytical challenge is that pregabalin lacks a UV-absorbing chromophore, making direct detection by HPLC-UV difficult.[4]

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of pregabalin in human plasma. The method involves a pre-column derivatization step using 1-fluoro-2,4-dinitrobenzene (FDNB) to form a chromophoric complex, allowing for sensitive UV detection.[1][3]

Principle